N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole moiety linked via an amide bond to a substituted benzofuran core. The benzofuran ring system is partially hydrogenated (4,5,6,7-tetrahydro), with hydroxyl (-OH) and trimethyl (-CH₃) substituents contributing to its stereoelectronic profile.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-10-15-12(22)8-19(2,3)9-13(15)24-16(10)17(23)21-18-20-11-6-4-5-7-14(11)25-18/h4-7,12,22H,8-9H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNWCZJWFZMAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C(CC(C2)(C)C)O)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-hydroxy-3,6,6-trimethyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active meth
Comparison with Similar Compounds
2-[(2-Fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 304685-77-6)
- Core Structure : Benzothiophene (vs. benzofuran in the target compound).
- Substituents : Fluorobenzoyl group at position 2; tetrahydrobenzothiophene backbone.
- The fluorobenzoyl group may improve metabolic stability and target binding compared to the hydroxyl and trimethyl groups in the target compound.
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (Compounds [7–9], )
- Core Structure : 1,2,4-Triazole-thione (vs. fused benzofuran-benzothiazole in the target compound).
- Substituents : Phenylsulfonyl and difluorophenyl groups.
- Key Differences : The triazole-thione system offers tautomeric versatility (thiol-thione equilibrium), which is absent in the rigid benzofuran-benzothiazole framework. Sulfonyl groups enhance solubility and are common in antimicrobial agents.
Physicochemical Properties
Spectroscopic Characterization
IR Spectroscopy :
- Target Compound: Expected C=O (amide) stretch at ~1660 cm⁻¹, O-H (hydroxy) at ~3200 cm⁻¹, and benzothiazole ring vibrations (1450–1600 cm⁻¹).
- 304685-77-6: C=O (amide) at ~1680 cm⁻¹; C-F stretch at ~1100 cm⁻¹.
- Compounds [7–9]: C=S stretch at 1247–1255 cm⁻¹; absence of C=O confirms triazole formation.
NMR :
Research Findings and Gaps
- Synthetic Methodology : The target compound’s synthesis may parallel ’s use of nucleophilic acyl substitution for amide bond formation.
- Bioactivity Prediction : Compared to 304685-77-6, the target’s hydroxyl group could improve solubility but reduce membrane permeability.
- Knowledge Gaps: Direct pharmacological data for the target compound are unavailable. Further studies should focus on enzyme inhibition assays and ADMET profiling.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
